Fulimetibant

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

2231142-90-6 |

|---|---|

分子式 |

C25H21F4N3O3 |

分子量 |

487.4 g/mol |

IUPAC 名称 |

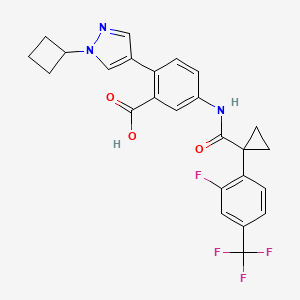

2-(1-cyclobutylpyrazol-4-yl)-5-[[1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropanecarbonyl]amino]benzoic acid |

InChI |

InChI=1S/C25H21F4N3O3/c26-21-10-15(25(27,28)29)4-7-20(21)24(8-9-24)23(35)31-16-5-6-18(19(11-16)22(33)34)14-12-30-32(13-14)17-2-1-3-17/h4-7,10-13,17H,1-3,8-9H2,(H,31,35)(H,33,34) |

InChI 键 |

DFQFSWDEFZCQLH-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C1)N2C=C(C=N2)C3=C(C=C(C=C3)NC(=O)C4(CC4)C5=C(C=C(C=C5)C(F)(F)F)F)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Fulimetibant's Mechanism of Action in Neuropathic Pain: A Technical Guide on a Bradykinin B1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving research into novel analgesic mechanisms. One such target is the bradykinin (B550075) B1 receptor (BDKRB1), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation, playing a crucial role in the sensitization of nociceptive pathways. Fulimetibant (formerly SAR279356) is a bradykinin B1 receptor antagonist that was investigated as a potential treatment for diabetic neuropathic pain. Despite promising preclinical evidence suggesting the validity of BDKRB1 as a target, this compound did not demonstrate a meaningful therapeutic effect in a Phase 2a clinical trial. This guide provides an in-depth analysis of the mechanism of action of this compound, the underlying signaling pathways, and a review of the available clinical trial data, offering insights into the challenges of translating preclinical findings in neuropathic pain to clinical efficacy.

The Bradykinin B1 Receptor in Neuropathic Pain

Bradykinin is a pro-inflammatory peptide that exerts its effects through two main receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the B2 receptor is involved in the acute phase of inflammation, the B1 receptor is synthesized de novo following tissue injury and inflammation, contributing to chronic pain states.[1] In neuropathic pain, the upregulation of B1 receptors on sensory neurons leads to hypersensitivity, manifesting as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Signaling Pathway of Bradykinin B1 Receptor Activation

Activation of the BDKRB1 by its ligand, des-Arg⁹-bradykinin, initiates a cascade of intracellular events that contribute to neuronal sensitization. This signaling pathway is a key target for antagonists like this compound.

Preclinical Profile of Bradykinin B1 Receptor Antagonists

While specific preclinical data for this compound is not extensively published, the class of BDKRB1 antagonists has been evaluated in various animal models of neuropathic pain. This section provides representative data and methodologies to illustrate the preclinical rationale for developing these compounds.

In Vitro Potency of BDKRB1 Antagonists (Representative Data)

Disclaimer: The following table presents representative data for various BDKRB1 antagonists and does not represent data for this compound specifically. This information is intended to illustrate the typical potency of this class of compounds.

| Compound | Target Species | Assay Type | Potency (IC₅₀/Kᵢ) |

| R-954 | Human | Radioligand Binding | 0.25 nM (Kᵢ) |

| Compound A | Rat | Calcium Mobilization | 1.2 nM (IC₅₀) |

| Compound B | Human | Radioligand Binding | 0.8 nM (Kᵢ) |

| Compound C | Mouse | Calcium Mobilization | 3.5 nM (IC₅₀) |

In Vivo Efficacy in Neuropathic Pain Models (Representative Data)

Disclaimer: The following table presents representative data for various BDKRB1 antagonists in preclinical models of neuropathic pain and does not represent data for this compound specifically.

| Compound | Animal Model | Pain Modality | Efficacy |

| R-954 | Rat (CCI) | Mechanical Allodynia | Significant reversal at 10 mg/kg |

| Compound A | Mouse (STZ-induced) | Thermal Hyperalgesia | Dose-dependent reduction |

| Compound B | Rat (Spared Nerve Injury) | Mechanical Allodynia | >50% reversal at 30 mg/kg |

Experimental Protocols

This model is commonly used to mimic diabetic neuropathic pain.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered. The dose is typically 50-65 mg/kg for rats and 150-200 mg/kg for mice.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Development of Neuropathy: Neuropathic pain behaviors, such as thermal hyperalgesia and mechanical allodynia, typically develop over 2-4 weeks.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is recorded.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus that applies a radiant heat source to the hind paw. The latency to paw withdrawal is recorded.

-

This model simulates neuropathic pain resulting from nerve compression.

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

The animal is anesthetized.

-

The common sciatic nerve is exposed at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

-

-

Development of Neuropathic Pain: Pain behaviors develop within a few days and persist for several weeks.

-

Behavioral Testing: Similar to the STZ model, mechanical allodynia and thermal hyperalgesia are the primary endpoints.

Clinical Development of this compound in Diabetic Neuropathic Pain

This compound was advanced to a Phase 2a clinical trial, the BRADiNP study, to evaluate its efficacy and safety in patients with diabetic neuropathic pain (DNP).

BRADiNP Clinical Trial (NCT05219812) Design

The BRADiNP study was a multicenter, randomized, double-blind, placebo-controlled, 2-treatment complete crossover study.

Clinical Trial Results

The results of the BRADiNP study indicated that the preclinical efficacy observed with this compound did not translate into a clinically meaningful therapeutic effect for patients with DNP.

| Parameter | This compound (450 mg once daily) | Placebo |

| Number of Participants Treated | 79 | 79 |

| Mean Treatment Difference at Week 4 | 0.07 (-0.170 to 0.314) | - |

| Adverse Events | 41.8% of participants | 32.9% of participants |

Data from the BRADiNP study publication.

Experimental Protocol: BRADiNP Study

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, 2-treatment complete crossover.

-

Participants: Adults with type 1 or type 2 diabetes mellitus with painful distal symmetric sensorimotor neuropathy for over 6 months.

-

Intervention:

-

After a blinded washout of prior DNP medication, patients were randomized to receive either this compound (450 mg once daily) or placebo for the first 4-week treatment period.

-

Following the first period, patients crossed over to the other treatment for the second 4-week period.

-

-

Primary Endpoint: The change from baseline in the weekly mean 24-hour average pain intensity score at week 4.

-

Safety Assessment: Monitoring and recording of all adverse events.

Conclusion and Future Perspectives

The development of this compound for neuropathic pain serves as a critical case study in the challenges of translating preclinical findings to clinical success. While the antagonism of the bradykinin B1 receptor holds a strong theoretical rationale for the treatment of chronic pain states, the lack of efficacy of this compound in a well-controlled clinical trial highlights the complexities of neuropathic pain pathophysiology and the potential disconnect between animal models and the human condition.

Future research in this area may need to focus on:

-

Patient Stratification: Identifying patient subpopulations that may be more responsive to BDKRB1 antagonism.

-

Biomarker Development: Developing biomarkers to assess BDKRB1 expression and pathway activation in patients.

-

Refining Preclinical Models: Improving the predictive validity of animal models of neuropathic pain.

References

The Role of the Bradykinin B1 Receptor in Diabetic Neuropathy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage and significant pain. Emerging evidence has identified the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor, as a critical player in the pathogenesis of diabetic neuropathy. Under normal physiological conditions, the B1R is expressed at low levels; however, in the hyperglycemic and pro-inflammatory state of diabetes, its expression is significantly upregulated in neuronal and glial cells. This upregulation leads to heightened neuronal sensitivity and contributes to the characteristic hyperalgesia and allodynia experienced by patients. This technical guide provides a comprehensive overview of the role of the B1R in diabetic neuropathy, detailing its signaling pathways, the experimental evidence supporting its involvement, and its potential as a therapeutic target.

Upregulation of the Bradykinin B1 Receptor in Diabetes

The diabetic milieu, characterized by chronic hyperglycemia and inflammation, creates a conducive environment for the induction of B1R expression. Studies in animal models of diabetes have consistently demonstrated a marked increase in B1R mRNA and protein levels in key tissues of the nervous system.

Table 1: Upregulation of Bradykinin B1 Receptor in Diabetic Models

| Tissue | Animal Model | Fold Increase in B1R mRNA | Fold Increase in B1R Binding Sites | Reference |

| Thoracic Spinal Cord | Streptozotocin (B1681764) (STZ)-induced diabetic rats | 18-fold | 2.7-fold | [1] |

| Thoracic Spinal Cord | STZ-induced diabetic rats | Significant increase (+68% at 2 and 7 days) | Significant increase (+315% at 2 days, +303% at 7 days) | [2] |

| Cardiac Tissue | STZ-induced diabetic mice | Increased | Not specified | [3] |

| Aorta | Glucose-fed rats (model of insulin (B600854) resistance) | Increased | Not specified | [4] |

B1R Signaling Pathways in Neuronal Sensitization

The B1R is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway.[5] Activation of B1R by its agonists, such as des-Arg⁹-bradykinin, initiates a cascade of intracellular events that ultimately lead to the sensitization of nociceptive neurons.

Canonical Gαq/11-PLC-PKC Pathway

Upon agonist binding, the B1R activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

Sensitization of Nociceptive Ion Channels

Activated PKC plays a crucial role in sensitizing ion channels involved in pain perception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat and capsaicin. PKC-mediated phosphorylation of TRPV1 lowers its activation threshold, leading to an exaggerated response to thermal and other stimuli, a phenomenon known as thermal hyperalgesia.

Release of Pro-nociceptive Neuropeptides

Increased intracellular calcium resulting from B1R activation also triggers the release of pro-nociceptive neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from the central and peripheral terminals of sensory neurons. These neuropeptides act on adjacent neurons and blood vessels, further contributing to neurogenic inflammation and pain transmission.

Experimental Evidence for the Role of B1R in Diabetic Neuropathy

A substantial body of evidence from preclinical studies in animal models of diabetes supports the pivotal role of B1R in the development of diabetic neuropathy.

Induction of Hyperalgesia

The administration of selective B1R agonists has been shown to induce or potentiate hyperalgesia in diabetic animals. Conversely, genetic knockout of the B1R or pharmacological blockade with B1R antagonists effectively prevents or reverses diabetic hyperalgesia.

Table 2: Effect of B1R Modulation on Nociceptive Thresholds in Diabetic Animal Models

| Animal Model | Treatment | Nociceptive Test | Outcome | Reference |

| STZ-induced diabetic mice | - | Hot Plate & Tail Flick | ~11% decrease in hot plate reaction time, ~26% decrease in tail flick reaction time | |

| STZ-induced diabetic mice | B1R agonist (des-Arg⁹-bradykinin) | Hot Plate & Tail Flick | Potentiation of hyperalgesia | |

| STZ-induced diabetic mice | B1R antagonist (R-715) | Hot Plate & Tail Flick | Blockade of hyperalgesia | |

| STZ-induced diabetic mice | B1R antagonist (R-954) | Hot Plate & Tail Flick | Blockade of hyperalgesia | |

| B1R knockout diabetic mice | - | Hot Plate & Tail Immersion | Absence of diabetic hyperalgesia | |

| Insulin-resistant rats | B1R antagonist (SSR240612) | Tactile & Cold Allodynia | Reversal of allodynia |

Nerve Conduction Velocity

Diabetic neuropathy is also characterized by a reduction in nerve conduction velocity (NCV), reflecting nerve damage. While the direct effects of B1R antagonism on NCV in diabetic models are still being fully elucidated, the receptor's role in inflammation and oxidative stress suggests a potential for B1R blockade to mitigate nerve damage and improve NCV. Studies have shown that motor and sensory NCV are significantly reduced in various nerve branches of diabetic rats.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for studying the role of B1R in diabetic neuropathy.

Induction of Diabetes Mellitus (Streptozotocin Model)

The streptozotocin (STZ)-induced model of type 1 diabetes is widely used.

Protocol:

-

Animal Selection: Male CD-1 mice or Sprague-Dawley rats are commonly used.

-

Fasting: Animals are fasted for approximately 12-18 hours prior to STZ injection to ensure consistent absorption.

-

STZ Preparation: Streptozotocin is dissolved in a cold citrate (B86180) buffer (pH 4.5) immediately before use, as it is unstable at neutral pH.

-

Injection: A single intraperitoneal (i.p.) injection of STZ (e.g., 200 mg/kg for mice) is administered.

-

Confirmation of Diabetes: Blood glucose levels are measured from tail vein blood 24-72 hours post-injection. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.

-

Neuropathy Development: Diabetic animals are maintained for a period of 1 to 4 weeks to allow for the development of neuropathy before behavioral or physiological assessments.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

The Hargreaves plantar test is a common method to assess thermal hyperalgesia.

Protocol:

-

Acclimatization: Animals are placed in individual Plexiglas chambers on a heated glass floor and allowed to acclimatize for at least 15-20 minutes.

-

Stimulus Application: A radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.

-

Measurement: The latency for the animal to withdraw its paw from the heat source is automatically recorded.

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Data Analysis: The paw withdrawal latency is averaged over several trials. A decrease in paw withdrawal latency in diabetic animals compared to controls indicates thermal hyperalgesia.

Measurement of Nerve Conduction Velocity (NCV)

NCV studies are performed to assess the functional integrity of peripheral nerves.

Protocol:

-

Anesthesia: The animal is anesthetized (e.g., with ketamine/xylazine).

-

Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle), and recording electrodes are placed in the interosseous muscles of the foot.

-

Stimulation and Recording: The nerve is stimulated at both points, and the latency of the muscle response is recorded.

-

Calculation: The distance between the two stimulating electrodes is measured, and the NCV is calculated by dividing this distance by the difference in the latencies of the two responses.

The Bradykinin B1 Receptor as a Therapeutic Target

The significant upregulation of the B1R in diabetic neuropathy and its central role in driving pain and inflammation make it an attractive therapeutic target. The development of selective B1R antagonists has shown promise in preclinical models.

Table 3: Efficacy of Selective B1R Antagonists in Diabetic Neuropathy Models

| Antagonist | Animal Model | Dose Range | Route of Administration | Effect on Hyperalgesia/Allodynia | Reference |

| R-715 | STZ-induced diabetic mice | 200-800 µg/kg (acute) | i.p. | Blockade | |

| R-715 | STZ-induced diabetic mice | 400 µg/kg (chronic, twice daily for 7 days) | i.p. | Attenuation | |

| R-954 | STZ-induced diabetic mice | 50-600 µg/kg (acute) | i.p. | Blockade | |

| R-954 | STZ-induced diabetic mice | 200 µg/kg (chronic, twice daily for 7 days) | i.p. | Attenuation | |

| SSR240612 | Insulin-resistant rats | 10-30 mg/kg | Oral | Reversal |

Conclusion and Future Directions

The bradykinin B1 receptor is a key inducible mediator in the pathogenesis of diabetic neuropathy, particularly in the context of painful symptoms. Its upregulation in diabetes and its role in sensitizing nociceptive pathways are well-supported by experimental evidence. The successful attenuation of diabetic hyperalgesia and allodynia with selective B1R antagonists in preclinical models highlights the therapeutic potential of targeting this receptor. Future research should focus on further elucidating the downstream signaling events and exploring the long-term efficacy and safety of B1R antagonists in mitigating nerve damage and improving overall nerve function in diabetic neuropathy. The development of orally bioavailable and highly selective B1R antagonists remains a promising avenue for the development of novel therapeutics for this debilitating condition.

References

- 1. Cellular localization of kinin B1 receptor in the spinal cord of streptozotocin-diabetic rats with a fluorescent [Nα-Bodipy]-des-Arg9-bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensory neuronal sensitisation occurs through HMGB-1–RAGE and TRPV1 in high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Gene Deletion of the Kinin Receptor B1 Attenuates Cardiac Inflammation and Fibrosis During the Development of Experimental Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - The acute nociceptive signals induced by bradykinin in rat sensory neurons are mediated by inhibition of M-type K+ channels and activation of Ca2+-activated Cl– channels [jci.org]

Preclinical pharmacology of Fulimetibant

Preclinical Pharmacology of Fulimetibant: Information Not Publicly Available

As of December 1, 2025, a comprehensive search of publicly accessible scientific literature, clinical trial registries, and pharmaceutical databases has yielded no specific preclinical data for a compound designated as "this compound."

Extensive searches were conducted to locate information regarding the mechanism of action, pharmacokinetics, pharmacodynamics, toxicology, and any in vitro or in vivo studies related to this compound. These searches, however, did not produce any relevant results, suggesting that information on this specific compound is not currently in the public domain.

It is possible that "this compound" is an internal development codename that has not yet been disclosed in publications or public forums. Pharmaceutical companies often use internal identifiers for compounds during the early stages of research and development.

Consequently, without any available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways and experimental workflows as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific conferences, peer-reviewed journals, and company press releases for any future disclosures related to this compound.

In Vitro Characterization of Fulimetibant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a potent and selective antagonist of the bradykinin (B550075) B1 receptor, a G-protein coupled receptor that is induced under conditions of inflammation and tissue injury. The upregulation of the B1 receptor is implicated in the pathogenesis of chronic pain and inflammation, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's activity, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action: Bradykinin B1 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the bradykinin B1 receptor, thereby preventing its activation by endogenous ligands such as des-Arg⁹-bradykinin. The B1 receptor is a key component of the kallikrein-kinin system, which is activated in response to tissue damage and inflammation.

Upon activation by its agonists, the B1 receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the physiological responses of pain and inflammation. By blocking the initial step of agonist binding, this compound effectively inhibits this entire downstream signaling cascade.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bradykinin B1 receptor signaling pathway.

Quantitative In Vitro Activity

The in vitro activity of this compound has been characterized using a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data. Note: As specific preclinical data for this compound is not publicly available, the following tables are presented with placeholder data based on typical values for potent and selective bradykinin B1 receptor antagonists. These values should be replaced with actual experimental data when available.

Table 1: Receptor Binding Affinity

| Assay Type | Radioligand | Cell Line | This compound Ki (nM) |

| Radioligand Binding | [³H]-des-Arg⁹-BK | HEK293 expressing human B1R | Value |

| Radioligand Binding | [³H]-Bradykinin | CHO expressing human B2R | Value (>1000) |

Table 2: Functional Antagonism

| Assay Type | Agonist | Cell Line/Tissue | This compound IC50 (nM) |

| Calcium Mobilization | des-Arg⁹-BK | CHO expressing human B1R | Value |

| Inositol Phosphate Accumulation | des-Arg⁹-BK | N1E-115 neuroblastoma cells | Value |

| Isolated Rabbit Aorta Contraction | des-Arg⁹-BK | Rabbit Aorta | Value |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to characterize this compound's activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B1 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Radioligand: [³H]-des-Arg⁹-bradykinin.

-

Non-specific binding control: 1 µM unlabeled des-Arg⁹-bradykinin.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Harvest HEK293-hB1R cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-des-Arg⁹-bradykinin (typically at its Kd concentration), and varying concentrations of this compound.

-

For total binding, add vehicle instead of this compound. For non-specific binding, add 1 µM unlabeled des-Arg⁹-bradykinin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium.

Materials:

-

CHO cells stably expressing the human bradykinin B1 receptor.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: des-Arg⁹-bradykinin.

-

Fluorescent plate reader with an injection system.

Protocol:

-

Cell Plating:

-

Plate the CHO-hB1R cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a Fluo-4 AM solution in assay buffer.

-

Incubate for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of des-Arg⁹-bradykinin (typically the EC80 concentration) and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response.

-

Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective antagonism of the bradykinin B1 receptor. The data obtained from receptor binding and functional assays provide a strong rationale for its development as a therapeutic agent for chronic pain and inflammatory conditions. The detailed protocols provided in this guide are intended to facilitate further research and development efforts in this area.

Patent Landscape of Bradykinin B1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent landscape for bradykinin (B550075) B1 receptor (B1R) antagonists. It is designed to inform researchers, scientists, and drug development professionals about the key trends, major players, and scientific methodologies in this therapeutic area. The bradykinin B1 receptor, an inducible G-protein coupled receptor (GPCR), plays a significant role in the pathophysiology of inflammation and chronic pain, making it a compelling target for drug discovery.[1][2]

Executive Summary

The development of bradykinin B1 receptor antagonists has been an active area of research for several decades, with a focus on discovering non-peptide, orally bioavailable small molecules for the treatment of chronic pain and inflammatory diseases.[2] The patent landscape reflects a field dominated by a few key pharmaceutical companies, with a primary focus on specific chemical scaffolds. While numerous candidates have entered preclinical and clinical development, the journey to market has been challenging. This guide delves into the patenting trends, key organizations, and the geographical focus of this research. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the B1R signaling pathway and a typical drug discovery workflow to aid researchers in this field.

Patent Landscape Analysis

The patent landscape for bradykinin B1 receptor antagonists reveals a concentrated effort by a handful of pharmaceutical companies, with a noticeable surge in patent applications in the late 2000s and early 2010s.[1][2] The primary focus of these patents has been on novel small molecule entities, moving away from earlier peptide-based antagonists.

Patenting Trends by Year

Table 1: Patent Filing Trends for Bradykinin B1 Receptor Antagonists (Qualitative)

| Time Period | Key Observations |

| Pre-2009 | Early development focused on peptide and peptidomimetic antagonists. |

| 2009-2012 | A significant surge in patent applications for non-peptide small molecule antagonists, particularly arylsulfonamides and carboxamides. |

| Post-2012 | Continued but potentially more focused patenting activity, with an emphasis on compounds with improved pharmacokinetic profiles. |

Top Assignees

A few pharmaceutical companies have been at the forefront of innovation in the B1R antagonist space, as evidenced by their patenting activity. Grünenthal emerged as a particularly prolific filer during the peak period of 2009-2012.

Table 2: Key Patent Assignees for Bradykinin B1 Receptor Antagonists

| Assignee | Notable Contributions and Focus |

| Grünenthal GmbH | A major player with a significant number of patents, primarily focused on arylsulfonamide-type molecules. |

| Sanofi-Aventis | Developed SSR-240612, a non-peptide B1R antagonist that progressed to clinical trials. |

| Merck & Co. | Active in the field, with research into various chemical classes of B1R antagonists. |

| Evotec AG | Filed patents on sulfonamide-containing compounds. |

| Gedeon Richter Plc. | Shifted focus to N-aryl-indol fragments from earlier arylsulfonamides. |

Geographical Distribution

The patenting activity for bradykinin B1 receptor antagonists has been geographically concentrated in regions with strong pharmaceutical research and development sectors.

Table 3: Geographical Focus of Patent Filings for Bradykinin B1 Receptor Antagonists

| Region | Key Observations |

| Europe | A significant hub for B1R antagonist research, with numerous patents filed with the European Patent Office (EPO). |

| United States | A major market and research center, with a substantial number of patents filed with the USPTO. |

| Japan | Shows consistent patenting activity, indicating a strong interest in this therapeutic area. |

| Other Regions | Patent filings are also present in other regions, reflecting the global nature of pharmaceutical research. |

Key Bradykinin B1 Receptor Antagonists in Development

A number of bradykinin B1 receptor antagonists have progressed through preclinical and clinical development. The following table summarizes some of the key candidates.

Table 4: Selected Bradykinin B1 Receptor Antagonists in Development

| Compound | Chemical Class | Sponsoring Organization | Development Phase |

| BI 1026706 | Small Molecule | Boehringer Ingelheim | Phase I |

| SSR-240612 | Non-peptide | Sanofi-Aventis | Clinical Trials (Halted) |

| R-954 | Peptide | University of Sherbrooke | Preclinical |

| B9858 | Peptide | - | Preclinical |

| Compound A | Aryl sulfonamide dihydroquinoxalinone | - | Preclinical |

Core Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used in the discovery and characterization of bradykinin B1 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the bradykinin B1 receptor.

Objective: To measure the binding affinity (Ki) of a test compound to the B1 receptor.

Materials:

-

HEK293 cells stably expressing the human bradykinin B1 receptor.

-

Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hB1R cells.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, a high concentration of an unlabeled B1R ligand (to saturate the receptors), and the membrane preparation.

-

Competitive Binding: Add assay buffer, a fixed concentration of [³H]-Lys-des-Arg⁹-bradykinin, varying concentrations of the test compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay measures the functional activity of B1R antagonists by detecting changes in intracellular calcium levels.

Objective: To determine the potency (IC₅₀) of a test compound in inhibiting B1R agonist-induced calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing the human bradykinin B1 receptor.

-

B1R agonist (e.g., des-Arg⁹-bradykinin).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Test compounds.

-

96- or 384-well black-walled, clear-bottom plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Assay Protocol (on the FLIPR instrument):

-

Place the cell plate and a compound plate (containing the test compounds and agonist) into the FLIPR instrument.

-

The instrument will first add the test compound (or vehicle) to the cells and incubate for a defined period (e.g., 15-30 minutes).

-

The instrument will then add the B1R agonist to stimulate the cells.

-

Fluorescence intensity is measured before and after the addition of the agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium.

-

Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used animal model of acute inflammation to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the anti-inflammatory effect of a B1R antagonist by measuring its ability to reduce paw swelling induced by carrageenan.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

-

λ-Carrageenan (1% w/v in sterile saline).

-

Test compound (B1R antagonist).

-

Vehicle control.

-

Positive control (e.g., Indomethacin).

-

Plethysmometer (for measuring paw volume).

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the animals into groups (e.g., vehicle control, test compound groups at different doses, positive control).

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline).

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the paw edema (increase in paw volume) for each animal at each time point: Edema = Paw volume at time 't' - Baseline paw volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Visualizing the Science: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological and procedural aspects of bradykinin B1 receptor antagonist research.

Bradykinin B1 Receptor Signaling Pathway

Bradykinin B1 Receptor Signaling Pathway

Drug Discovery Workflow for B1 Receptor Antagonists

Drug Discovery Workflow for B1R Antagonists

Conclusion

The patent landscape for bradykinin B1 receptor antagonists highlights a field with significant therapeutic potential, particularly in the areas of chronic pain and inflammation. While the path to market has been challenging, ongoing research and development efforts continue to explore the therapeutic utility of targeting the B1 receptor. This technical guide provides a comprehensive resource for professionals in the field, offering insights into the intellectual property landscape, key experimental methodologies, and the underlying biological pathways. As our understanding of the role of the B1 receptor in various diseases expands, so too will the opportunities for the development of novel and effective B1R antagonists.

References

Fulimetibant and its Potential Role in Inflammatory Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulimetibant is a selective antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to tissue injury and inflammation. While the preclinical efficacy of this compound in inflammatory pain models has been suggested, publicly available data is scarce. A recent Phase 2a clinical trial (BRADiNP study) in patients with diabetic neuropathic pain, a condition with an inflammatory component, did not demonstrate a meaningful therapeutic effect for this compound compared to placebo. This technical guide provides an in-depth overview of the therapeutic rationale for targeting the bradykinin B1 receptor in inflammatory pain, summarizes the available clinical data for this compound, and presents representative preclinical data and methodologies for evaluating bradykinin B1 receptor antagonists in relevant animal models.

Introduction to this compound and the Bradykinin B1 Receptor

This compound is a novel small molecule antagonist of the bradykinin B1 receptor. The B1 receptor is a key player in the inflammatory cascade and the generation of pain. Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated by inflammatory mediators such as cytokines (e.g., interleukin-1β) and endotoxins. This inducible nature makes the B1 receptor an attractive therapeutic target for inflammatory conditions, with the potential for targeted intervention with fewer on-target side effects related to the disruption of normal physiological processes.

Bradykinin, a pro-inflammatory peptide released following tissue damage, and its metabolite des-Arg9-bradykinin, the primary endogenous ligand for the B1 receptor, contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and the sensitization of nociceptors, leading to hyperalgesia and allodynia.[1][2][3] By blocking the B1 receptor, this compound is hypothesized to inhibit these downstream effects, thereby reducing inflammatory pain.

Clinical Data for this compound

To date, the most prominent clinical data for this compound comes from the Phase 2a BRADiNP study, a multicenter, randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of this compound in patients with diabetic neuropathic pain (DNP).[4]

Table 1: Summary of the BRADiNP Phase 2a Clinical Trial of this compound in Diabetic Neuropathic Pain [4]

| Parameter | This compound (450 mg once daily) | Placebo |

| Number of Participants | 79 | 79 |

| Primary Endpoint | Change from baseline in weekly mean 24-hour average pain intensity score at week 4 | |

| Mean Treatment Difference (at week 4) | 0.07 (95% CI: -0.170 to 0.314) | Not Applicable |

| Adverse Events | 41.8% of participants | 32.9% of participants |

The study concluded that the preclinical efficacy observed with this bradykinin 1 receptor antagonist did not translate into a meaningful therapeutic approach for pain management in patients with DNP. Adverse events were generally mild to moderate in severity.

Preclinical Evaluation of Bradykinin B1 Receptor Antagonists in Inflammatory Pain Models

While specific preclinical data for this compound in inflammatory pain models is not publicly available, studies on other selective B1 receptor antagonists provide a strong rationale for this target in inflammatory pain. The following table summarizes representative data from a preclinical study of BI113823, another selective B1 receptor antagonist, in a rodent model of inflammatory pain.

Table 2: Efficacy of the Bradykinin B1 Receptor Antagonist BI113823 in the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

| Treatment Group | Dose | Route of Administration | Paw Withdrawal Threshold (g) |

| Saline + CFA | N/A | Intraplantar | Decreased (indicating hyperalgesia) |

| BI113823 + CFA | 3 mg/kg | Oral | Increased (reversal of hyperalgesia) |

| BI113823 + CFA | 10 mg/kg | Oral | Significantly Increased |

| BI113823 + CFA | 30 µg | Intrathecal | Increased (reversal of hyperalgesia) |

Note: This data is for BI113823 and is presented as a representative example of the effects of a bradykinin B1 receptor antagonist in a preclinical inflammatory pain model.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This is a widely used and robust model of chronic inflammatory pain that mimics many features of clinical inflammatory conditions.

Objective: To induce a persistent inflammatory state in the hind paw of a rodent to evaluate the efficacy of analgesic compounds.

Materials:

-

Male Wistar rats (200-250 g)

-

Complete Freund's Adjuvant (CFA) (e.g., inactivated and dried Mycobacterium tuberculosis in mineral oil)

-

Isoflurane for anesthesia

-

25-gauge needles and syringes

-

Electronic von Frey apparatus for measuring mechanical allodynia

-

Plantar test apparatus for measuring thermal hyperalgesia

Procedure:

-

Baseline Testing: Prior to CFA injection, baseline mechanical and thermal sensitivity of both hind paws are measured.

-

Induction of Inflammation: Animals are briefly anesthetized with isoflurane. 100 µL of CFA is injected subcutaneously into the plantar surface of the right hind paw. The left hind paw serves as a control.

-

Post-Injection Monitoring: Animals are returned to their cages and monitored for signs of distress. The injected paw will typically show signs of edema and erythema within a few hours, which persists for several days to weeks.

-

Behavioral Testing:

-

Mechanical Allodynia: At various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days), the paw withdrawal threshold to a mechanical stimulus is assessed using an electronic von Frey apparatus. The paw is stimulated with increasing force until a withdrawal response is elicited.

-

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured using a plantar test apparatus. A shorter latency in the CFA-injected paw compared to the control paw indicates thermal hyperalgesia.

-

-

Drug Administration: The test compound (e.g., a B1 receptor antagonist) or vehicle is administered at a specific time point after CFA injection (e.g., 23 hours post-injection for a 24-hour reading). Administration can be via various routes (e.g., oral, intraperitoneal, intrathecal) depending on the study design.

-

Efficacy Assessment: Behavioral testing is repeated at defined intervals after drug administration to determine the compound's effect on mechanical and thermal hypersensitivity.

Signaling Pathways and Experimental Workflows

Bradykinin B1 Receptor Signaling Pathway in Inflammation and Pain

Caption: Bradykinin B1 Receptor Signaling Cascade in Inflammatory Pain.

Experimental Workflow for Preclinical Evaluation of an Anti-Inflammatory Pain Compound

Caption: Workflow for a Preclinical Inflammatory Pain Study.

Conclusion

This compound, as a bradykinin B1 receptor antagonist, represents a targeted approach to the treatment of inflammatory pain. While the results from the BRADiNP study in diabetic neuropathic pain were not positive, the role of the B1 receptor in inflammatory processes remains a compelling area of research. The preclinical data from other B1 receptor antagonists in inflammatory pain models suggest that this target may hold promise for other indications. Further research, including the public dissemination of preclinical data for this compound in models of inflammatory pain, is warranted to fully elucidate its therapeutic potential. The experimental models and pathways detailed in this guide provide a framework for the continued investigation of this and other molecules targeting the bradykinin B1 receptor.

References

- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bradykinin-1 receptor antagonist fulmetibant in patients with diabetic neuropathic pain: the randomized, crossover, placebo-controlled, double-blind, phase 2a BRADiNP study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Modulated by Selumetinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways modulated by Selumetinib (formerly known as AZD6244 and ARRY-142886), a potent and selective inhibitor of MEK1 and MEK2. This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Note on Drug Name: Initial searches for "Fulimetibant" did not yield relevant results, suggesting a possible misspelling. The information presented herein pertains to "Selumetinib," a well-documented MEK inhibitor with a mechanism of action that aligns with the user's request.

Core Mechanism of Action and Primary Cellular Pathway

Selumetinib is a non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[3] This pathway is a key regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3]

In many cancers and genetic disorders like Neurofibromatosis Type 1 (NF1), mutations in upstream proteins such as RAS or BRAF lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth and tumor formation. Selumetinib exerts its therapeutic effect by binding to and inhibiting MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream effector, extracellular signal-regulated kinase (ERK1/2). The inhibition of ERK1/2 phosphorylation leads to a downstream cascade of events, including the modulation of gene expression, ultimately resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis in susceptible cell populations.

Signaling Pathway Diagram

References

Methodological & Application

Application Notes and Protocols for Fulimetibant in In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a potent and selective antagonist of the bradykinin (B550075) B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its role in the sensitization of nociceptors makes it a compelling target for the development of novel analgesics for chronic inflammatory and neuropathic pain states. Preclinical evidence for bradykinin B1 receptor antagonists has suggested potential efficacy in various pain models, although clinical translation has presented challenges.

These application notes provide a representative protocol for the in vivo evaluation of this compound in a rodent model of inflammatory pain, based on common methodologies used for assessing the analgesic properties of bradykinin B1 receptor antagonists.

Mechanism of Action: Bradykinin B1 Receptor Signaling in Nociception

The bradykinin B1 receptor is activated by des-Arg9-bradykinin, a metabolite of bradykinin produced during inflammation. Upon activation, the B1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the sensitization of nociceptive neurons and contributes to hyperalgesia and allodynia. The key steps in this pathway involve the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to the modulation of ion channels, such as TRPV1, resulting in neuronal hyperexcitability and enhanced pain signaling. This compound, as a B1 receptor antagonist, is designed to block this cascade at its origin.

Experimental Protocol: this compound in a Rodent Model of Inflammatory Pain

This protocol describes a representative study to evaluate the efficacy of this compound in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats.

1. Animal Model

-

Species: Male Sprague-Dawley rats (200-250 g)

-

Housing: Standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum). Acclimatize animals for at least 7 days before the experiment.

-

Model Induction: Induce unilateral inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the left hind paw.

2. Experimental Design

-

Groups:

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

-

This compound (Dose 1, e.g., 10 mg/kg)

-

This compound (Dose 2, e.g., 30 mg/kg)

-

This compound (Dose 3, e.g., 100 mg/kg)

-

Positive control (e.g., Celecoxib, 30 mg/kg)

-

-

Administration: Administer compounds orally (p.o.) 24 hours after CFA injection.

-

Timeline:

-

Day -1: Baseline behavioral testing.

-

Day 0: CFA injection.

-

Day 1 (24h post-CFA): Pre-dose behavioral testing, followed by drug/vehicle administration.

-

Day 1 (post-dose): Behavioral testing at 1, 2, 4, and 6 hours post-administration.

-

3. Behavioral Assessments

-

Mechanical Allodynia (von Frey Test):

-

Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for 15-20 minutes.

-

Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the inflamed paw.

-

A positive response is a brisk withdrawal, licking, or flinching of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

-

Position a radiant heat source beneath the plantar surface of the inflamed paw.

-

Measure the latency for the rat to withdraw its paw.

-

A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

-

4. Data Presentation

The following table provides a template for summarizing the quantitative data from this representative study.

| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-CFA Paw Withdrawal Threshold (g) at 2h post-dose | Baseline Thermal Withdrawal Latency (s) | Post-CFA Thermal Withdrawal Latency (s) at 2h post-dose |

| Vehicle | - | 10 | 14.5 ± 1.2 | 2.8 ± 0.5 | 10.2 ± 0.8 | 4.5 ± 0.6 |

| This compound | 10 | 10 | 14.2 ± 1.5 | 4.5 ± 0.7 | 10.5 ± 0.9 | 5.8 ± 0.7 |

| This compound | 30 | 10 | 14.8 ± 1.3 | 8.2 ± 1.0 | 10.1 ± 0.7 | 7.9 ± 0.8 |

| This compound | 100 | 10 | 14.6 ± 1.1 | 12.5 ± 1.4 | 10.3 ± 0.8 | 9.5 ± 0.9 |

| Celecoxib | 30 | 10 | 14.4 ± 1.4 | 10.8 ± 1.2 | 10.4 ± 0.9 | 8.8 ± 0.9 |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control (Two-way ANOVA with post-hoc test). | ||||||

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Conclusion

This document provides a representative framework for the in vivo assessment of this compound in a rodent model of inflammatory pain. The provided protocols for the CFA model and behavioral testing are standard in the field and can be adapted for other inflammatory or neuropathic pain models where an upregulation of the bradykinin B1 receptor is implicated. Due to the limited publicly available preclinical data for this compound, researchers are encouraged to perform dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses to fully characterize its in vivo profile. The signaling pathway diagram offers a visual representation of the proposed mechanism of action, which can guide further mechanistic studies.

Application Notes and Protocols for Measuring Fulimetibant Potency Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulimetibant is a selective antagonist of the bradykinin (B550075) B1 receptor (B1R), a G-protein coupled receptor (GPCR) involved in inflammatory pain pathways. The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated upon tissue injury and inflammation. Its activation by the ligand des-Arg⁹-bradykinin triggers a signaling cascade that leads to increased intracellular calcium and subsequent pro-inflammatory responses.[1][2] Potency assessment of B1R antagonists like this compound is crucial for drug development and quality control. This document provides detailed protocols for cell-based assays to determine the potency of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Signaling Pathway

The bradykinin B1 receptor is a Gq-protein coupled receptor. Upon binding of its agonist, des-Arg⁹-bradykinin, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) is a key event in the B1R signaling pathway and serves as a measurable endpoint for receptor activation and inhibition.

Data Presentation

The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal response induced by the B1R agonist. The following table provides an example of quantitative data that can be generated from the described assays.

| Compound | Assay Type | Cell Line | Agonist | Agonist Concentration | IC50 (nM) |

| This compound | Calcium Mobilization | HEK293 (human B1R) | des-Arg⁹-bradykinin | EC80 | [Example Value] 15 |

| Reference Antagonist (e.g., PS020990) | Calcium Mobilization | IMR-90 (endogenous human B1R) | des-Arg¹⁰-kallidin | Not Specified | 17[3] |

Experimental Protocols

Calcium Mobilization Assay Using Fluo-4 AM

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a B1R agonist in cells expressing the receptor.

Workflow Diagram:

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human bradykinin B1 receptor (HEK293-hB1R).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: 96-well black-walled, clear-bottom microplates.

-

B1R Agonist: des-Arg⁹-bradykinin.

-

Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester).

-

Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: Capable of kinetic reading with excitation at ~490 nm and emission at ~525 nm, and equipped with an automated injection system.

Protocol:

-

Cell Plating (Day 1):

-

Culture HEK293-hB1R cells to 80-90% confluency.

-

Trypsinize and resuspend the cells in culture medium.

-

Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading (Day 2):

-

Prepare a Fluo-4 AM loading solution in assay buffer containing probenecid (typically 2.5 mM). The final concentration of Fluo-4 AM is usually between 2-5 µM.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, protected from light.[4]

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer containing probenecid.

-

Add 80 µL of assay buffer to each well.

-

Add 20 µL of the this compound serial dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature, protected from light.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare the des-Arg⁹-bradykinin agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80), which should be predetermined in an agonist dose-response experiment.

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add 25 µL of the agonist solution to each well.

-

Immediately begin kinetic reading of fluorescence intensity (Ex/Em = 490/525 nm) every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data by setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay (Alternative/Complementary Assay)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the B1R, thereby determining its binding affinity (Ki).

Protocol Outline:

-

Membrane Preparation:

-

Harvest HEK293-hB1R cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, incubate a fixed concentration of a radiolabeled B1R ligand (e.g., [³H]-des-Arg¹⁰-kallidin) with the cell membrane preparation.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Incubate the reaction mixture to allow it to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The calcium mobilization assay is a robust and high-throughput method for determining the functional potency of this compound as a bradykinin B1 receptor antagonist. This assay directly measures the downstream signaling consequence of receptor activation, providing a physiologically relevant assessment of antagonist activity. For a comprehensive characterization, a radioligand binding assay can be employed to determine the binding affinity of this compound to the B1 receptor. These detailed protocols provide a foundation for researchers to accurately and reproducibly measure the potency of this compound and other B1R modulators.

References

- 1. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin antagonists: new opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

Application Note: Quantification of Fulvestrant in Human Plasma by LC-MS/MS

Introduction

Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Fulvestrant in human plasma. The method presented herein is based on established protocols for Fulvestrant and serves as a representative example due to the limited availability of specific methods for Fulimetibant. This method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and offers high sensitivity and specificity.

Method Overview

The analytical method involves the extraction of Fulvestrant and an internal standard (IS), Fulvestrant-D3, from human plasma via liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The method has been validated according to FDA guidelines for bioanalytical method validation.[3][4]

Experimental Protocols

Materials and Reagents

-

Analytes: Fulvestrant, Fulvestrant-D3 (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid (AR grade), Methyl Tertiary Butyl Ether (MTBE), Water (Milli-Q or equivalent)

-

Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable isocratic flow.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo-ion spray interface.

-

Analytical Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.[3]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fulvestrant and Fulvestrant-D3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Fulvestrant stock solution with a methanol/water (1:1 v/v) mixture to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Fulvestrant-D3 stock solution to a final concentration of 5 µg/mL in methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (blank, CC, or QC) into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Fulvestrant-D3).

-

Vortex for 10 seconds to mix.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex for 10 minutes at high speed.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for injection.

LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Chromolith RP-18e (100 x 4.6 mm)

-

Mobile Phase: 0.5% Acetic Acid in Water:Acetonitrile (20:80, v/v)

-

Flow Rate: 1.0 mL/min (with a ~50% split)

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Run Time: < 3.0 minutes

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Turbo-ion spray, Negative Ion Mode

-

MRM Transitions:

-

Fulvestrant: m/z 605.2 → 427.4 [M-H]⁻

-

Fulvestrant-D3 (IS): m/z 608.6 → 430.4 [M-H]⁻

-

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: -4500 V

-

Data Presentation

The performance of the described method for Fulvestrant quantification is summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

|---|---|

| Linearity Range | 0.100 - 25.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.05 - 0.100 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| LLOQ | 0.100 | ≤ 3.1% | ≤ 2.97% | Within ±15% |

| Low QC | 0.300 | ≤ 3.1% | ≤ 2.97% | Within ±15% |

| Mid QC | 12.5 | ≤ 3.1% | ≤ 2.97% | Within ±15% |

| High QC | 20.0 | ≤ 3.1% | ≤ 2.97% | Within ±15% |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

|---|---|

| Overall Recovery | ~79.29% |

| Matrix Effect | Not significant |

Visualizations

Experimental Workflow

Caption: Workflow for Fulvestrant quantification in plasma.

Signaling Pathway of Fulvestrant

Caption: Mechanism of action of Fulvestrant.

References

Application Note: A Validated UPLC-MS/MS Method for the Quantitative Determination of Fulimetibant in Human Plasma and its Application to Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Fulimetibant in human plasma. This compound is an inhibitor of the eukaryotic initiation factor 4E (eIF4E). The method described herein utilizes protein precipitation for sample preparation, offering a streamlined and efficient workflow suitable for high-throughput analysis. The assay has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This method is fit-for-purpose for pharmacokinetic (PK) studies, enabling the reliable characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in clinical research.

Introduction

This compound (GSK2334470) is a potent and selective inhibitor of the cap-binding protein eIF4E, a key component of the translation initiation complex. By preventing the binding of eIF4E to mRNA, this compound disrupts the translation of oncogenic proteins, making it a promising therapeutic agent in oncology. To support its clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[5] This application note provides a comprehensive protocol for the determination of this compound in human plasma using UPLC-MS/MS.

Experimental Protocols

Chemicals and Reagents

-

Analytes: this compound reference standard (>99% purity), this compound-d4 (internal standard, IS).

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade).

-

Water: Deionized water, purified using a Milli-Q system.

-

Matrix: Drug-free human plasma (K2-EDTA as anticoagulant), sourced from an accredited blood bank.

Instrumentation

-

LC System: Agilent 1290 Infinity II LC system or equivalent.

-

MS System: Agilent 6495 Triple Quadrupole MS system or equivalent.

-

Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): this compound and this compound-d4 stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Calibration curve (CC) and quality control (QC) working solutions were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution (100 ng/mL): The IS stock was diluted in acetonitrile to achieve the final concentration. This solution is also used as the protein precipitation agent.

LC-MS/MS Conditions

The instrumental parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B in 2.0 min; hold at 95% B for 0.5 min; return to 10% B in 0.1 min; hold for 0.9 min |

| Total Run Time | 3.5 minutes |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | This compound: m/z 451.2 → 245.1 |

| This compound-d4 (IS): m/z 455.2 → 249.1 | |

| Gas Temperature | 300°C |

| Gas Flow | 12 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| Fragmentor Voltage | 135 V |

| Collision Energy | This compound: 25 V; this compound-d4: 25 V |

Note: MRM transitions are hypothetical and require experimental optimization.

Sample Preparation

A protein precipitation method was employed for its simplicity and high recovery.

-

Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-